5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline
CAS No.: 861206-23-7
Cat. No.: VC6769113
Molecular Formula: C12H9Br2N
Molecular Weight: 327.019
* For research use only. Not for human or veterinary use.
![5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline - 861206-23-7](/images/structure/VC6769113.png)
Specification
CAS No. | 861206-23-7 |
---|---|
Molecular Formula | C12H9Br2N |
Molecular Weight | 327.019 |
IUPAC Name | 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline |
Standard InChI | InChI=1S/C12H9Br2N/c13-9-5-8-4-7-2-1-3-11(7)15-12(8)10(14)6-9/h4-6H,1-3H2 |
Standard InChI Key | DAHMUJBHSOWVNQ-UHFFFAOYSA-N |
SMILES | C1CC2=CC3=CC(=CC(=C3N=C2C1)Br)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a quinoline moiety fused to a cyclopentane ring. The bromine atoms at positions 5 and 7 introduce steric bulk and electronic effects, influencing reactivity and binding interactions. The 2,3-dihydro configuration saturates the cyclopentane ring, reducing planarity and enhancing conformational flexibility compared to fully aromatic analogs .
Table 1: Key Physicochemical Data
Synthesis and Derivative Preparation
Synthetic Routes
The synthesis of 5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline likely parallels methods used for chlorinated analogs. A plausible pathway involves:
-
Cyclization: Reaction of 2-amino-5-bromobenzoic acid with cyclopentanone in the presence of , forming the cyclopenta[b]quinoline core.
-
Bromination: Subsequent electrophilic aromatic substitution using brominating agents (e.g., ) to introduce the second bromine atom at position 7.
This approach mirrors the synthesis of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline, where chlorination occurs during cyclization. Modifications such as using instead of could facilitate bromine incorporation.
Optimization Challenges
Bromination at specific positions requires careful control of reaction conditions. Steric hindrance from the cyclopentane ring may necessitate elevated temperatures or prolonged reaction times to achieve complete substitution. Purification via flash column chromatography is typically employed to isolate the desired product.
Biological Activity and Mechanisms
Acetylcholinesterase Inhibition
Structurally related 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives exhibit potent AChE inhibition, with IC values in the nanomolar range . For example, compound 6h (a tacrine analog) demonstrated an IC of 3.65 nM against AChE . While direct data for the dibromo compound is unavailable, its structural similarity suggests potential activity at catalytic and peripheral AChE sites. Molecular docking studies of analogs reveal interactions with residues Tyr337 and Trp286, critical for substrate binding .
Prion Protein Interactions
The compound’s association with the major prion protein (PRIO_HUMAN) implies possible relevance in neurodegenerative research. Prion proteins are implicated in diseases like Creutzfeldt-Jakob disease, and quinoline derivatives have been explored as modulators of prion aggregation. The bromine atoms may enhance binding affinity through hydrophobic interactions with protein pockets.
Selectivity Profile
Compared to tacrine, cyclopenta[b]quinoline derivatives show higher selectivity for AChE over butyrylcholinesterase (BChE) . This selectivity is advantageous for reducing off-target effects in therapeutic applications.
Comparative Analysis with Structural Analogs
Methyl-Substituted Analogs
5,7-Dimethyl-9-hydroxy-2,3-dihydro-1H-cyclopenta[b]quinoline lacks halogen substituents, resulting in reduced electron-withdrawing effects and altered hydrogen-bonding capacity. This contrast highlights the role of halogen atoms in tuning electronic and steric properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume